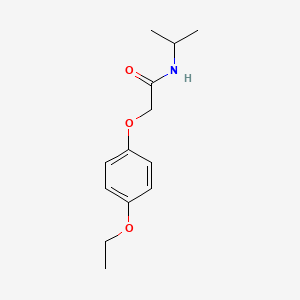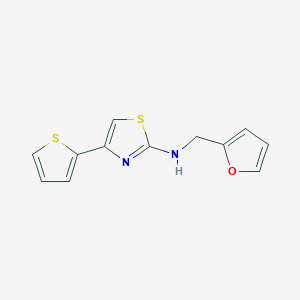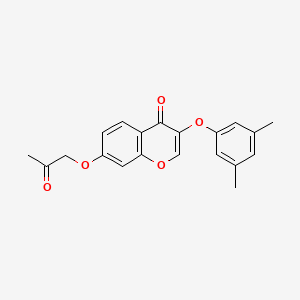
3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one, also known as DPC, is a small molecule inhibitor that has been extensively studied in the field of cancer research.
Wirkmechanismus
3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one works by inhibiting the activity of a protein called AKT, which is involved in cell growth and survival. By inhibiting AKT, 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one prevents cancer cells from proliferating and induces apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one has also been shown to have anti-inflammatory and anti-oxidant properties. It has been shown to reduce the production of inflammatory cytokines and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one in lab experiments is its specificity for AKT inhibition. This allows researchers to study the effects of AKT inhibition without affecting other signaling pathways. However, 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one. One area of interest is the development of more potent and selective AKT inhibitors based on the structure of 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one. Another area of interest is the use of 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the anti-inflammatory and anti-oxidant properties of 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one and their potential therapeutic applications.
In conclusion, 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one is a small molecule inhibitor that has shown promise in cancer research. Its specificity for AKT inhibition and anti-inflammatory and anti-oxidant properties make it a promising candidate for further study. Future research on 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one may lead to the development of new cancer therapies and a better understanding of the role of AKT in cancer and inflammation.
Synthesemethoden
The synthesis of 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one involves the reaction between 3,5-dimethylphenol and ethyl 2-bromoacetate in the presence of a base. The resulting product is then subjected to a series of reactions to yield the final product, 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one.
Wissenschaftliche Forschungsanwendungen
3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-6-13(2)8-16(7-12)25-19-11-24-18-9-15(23-10-14(3)21)4-5-17(18)20(19)22/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYARKJVACPTPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenoxy)-7-(2-oxopropoxy)chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

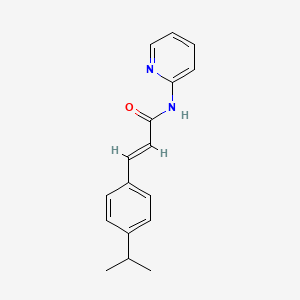
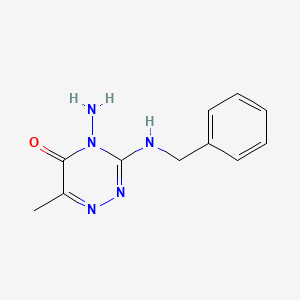
![2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole](/img/structure/B5691729.png)

![N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691750.png)

![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5691764.png)
![3-[(3R*,4S*)-4-(dimethylamino)-1-(3-pyridin-4-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B5691770.png)
![1-(2-methyl-6-propyl-4-pyrimidinyl)-N-[(3R)-3-pyrrolidinyl]-4-piperidinamine dihydrochloride](/img/structure/B5691771.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5691777.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691781.png)
